molecular formula C13H16FNO4 B3386644 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid CAS No. 744200-37-1

4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

Cat. No.: B3386644
CAS No.: 744200-37-1
M. Wt: 269.27 g/mol
InChI Key: MIRKJFHKYOINEZ-UHFFFAOYSA-N
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Description

4-[(Boc-amino)methyl]-3-fluoro-benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a benzene ring, which is substituted with a fluorine atom and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid . For instance, factors such as pH and temperature could potentially affect the compound’s stability and its ability to participate in reactions. Furthermore, the presence of other molecules in the environment could also influence the compound’s action and efficacy, as these molecules could potentially interact with the compound or compete with it for the same targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid typically involves the protection of an amino group with a Boc group. One common method involves the reaction of 4-(aminomethyl)-3-fluoro-benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-dimethylaminopyridine (DMAP) to yield the Boc-protected product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions or the use of recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(Boc-amino)methyl]-3-fluoro-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling: EDCI, HOBt, and bases like N,N-diisopropylethylamine (DIPEA).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Deprotection: 4-(aminomethyl)-3-fluoro-benzoic acid.

    Coupling: Amide derivatives with different amines.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)-3-fluoro-benzoic acid: The deprotected form of the compound.

    4-[(Cbz-amino)methyl]-3-fluoro-benzoic acid: Similar compound with a carbobenzyloxy (Cbz) protecting group instead of Boc.

    4-[(Fmoc-amino)methyl]-3-fluoro-benzoic acid: Similar compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

4-[(Boc-amino)methyl]-3-fluoro-benzoic acid is unique due to the presence of the Boc protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required .

Properties

IUPAC Name

3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRKJFHKYOINEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744200-37-1
Record name 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(tert-butoxycarbonylamino-methyl)-3-fluorobenzoic acid methyl ester from Example E3.5 (640 mg, 2.25 mmol) in dioxan (40 ml) was added 1N NaOH (4.5 ml, 4.5 mmol). The mixture was stirred for 18 h, diluted with EtOAc, washed with 1N KHSO4, water and brine and concentrated in vacuo to give a white solid identified as the title compound (608 mg, 100%).
Name
4-(tert-butoxycarbonylamino-methyl)-3-fluorobenzoic acid methyl ester
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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